molecular formula C9H12N4O5S B2589670 N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034465-12-6

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2589670
CAS RN: 2034465-12-6
M. Wt: 288.28
InChI Key: JNNQAEFWHRCLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as ODZ10117, is a novel small molecule that has been recently developed for scientific research purposes. It belongs to the class of sulfonamide derivatives and has shown promising results in various studies.

Scientific Research Applications

Therapeutic Potential and Biological Activities

Sulfonamides, including derivatives similar to N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, have been extensively studied for their diverse therapeutic applications. These compounds have demonstrated significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showcasing their potential as multifaceted therapeutic agents. Notably, certain derivatives have shown promising anti-inflammatory and analgesic effects without causing notable tissue damage in liver, kidney, colon, and brain, marking a significant advancement in the development of safer therapeutic options (Ş. Küçükgüzel et al., 2013).

Anticancer and Radiosensitizing Evaluation

The exploration of sulfonamide derivatives for anticancer applications has identified compounds with higher activity against human tumor cell lines than doxorubicin, a widely used chemotherapeutic agent. These findings suggest the potential of sulfonamide derivatives, including those structurally related to N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, as novel anticancer therapeutics or as agents to enhance the efficacy of existing treatments through radiosensitization (M. Ghorab et al., 2015).

Carbonic Anhydrase Inhibition

Research into the biological activity of sulfonamide derivatives has also highlighted their role as potent inhibitors of carbonic anhydrase isoenzymes, with implications for treating conditions like glaucoma. These studies provide insights into the molecular interactions and efficacy of sulfonamides in modulating enzymatic activity, further underscoring the compound class's versatility in therapeutic applications (Nurgün Büyükkıdan et al., 2017).

Antimicrobial Properties

The antibacterial activity of novel heterocyclic compounds containing a sulfonamido moiety has been investigated, revealing the potential of sulfonamide derivatives as effective antibacterial agents. This research opens avenues for the development of new antimicrobial drugs to combat resistant bacterial strains, contributing to the ongoing efforts to address antimicrobial resistance (M. E. Azab et al., 2013).

properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O5S/c1-12-5-7(4-10-12)19(16,17)11-2-3-13-8(14)6-18-9(13)15/h4-5,11H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNQAEFWHRCLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCCN2C(=O)COC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.